molecular formula C7H16O2 B092796 2,2,3-Trimethylbutane-1,3-diol CAS No. 16343-75-2

2,2,3-Trimethylbutane-1,3-diol

Cat. No.: B092796
CAS No.: 16343-75-2
M. Wt: 132.2 g/mol
InChI Key: FWRDQCHWQGNXNZ-UHFFFAOYSA-N
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Description

2,2,3-Trimethylbutane-1,3-diol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its unique structure, which includes three methyl groups attached to the butane backbone, making it a highly branched molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbutane-1,3-diol can be synthesized through various methods. One common approach involves the hydroxylation of 2,2,3-trimethylbutane using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). This method ensures the formation of the diol with high stereochemical control .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,2,3-trimethylbutanone. This process is typically carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) .

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethylbutane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,3-Trimethylbutane-1,3-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,2,3-Trimethylbutane-1,3-diol is unique due to its highly branched structure, which imparts distinct physical and chemical properties. The presence of three methyl groups enhances its hydrophobicity and affects its reactivity compared to other diols .

Properties

IUPAC Name

2,2,3-trimethylbutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2,5-8)7(3,4)9/h8-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRDQCHWQGNXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381664
Record name 2,2,3-trimethylbutane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16343-75-2
Record name 2,2,3-trimethylbutane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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